molecular formula C18H19ClN2O5S B4173411 N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethylglycinamide

Cat. No.: B4173411
M. Wt: 410.9 g/mol
InChI Key: OTLKPERVKBBOJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethylglycinamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethylglycinamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide and benzodioxin groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzodioxin ring and the sulfonamide group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with conditions involving basic or acidic media.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethylglycinamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent.

    Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the benzodioxin ring can interact with hydrophobic pockets in proteins . These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethylglycinamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-2-21(27(23,24)15-6-3-13(19)4-7-15)12-18(22)20-14-5-8-16-17(11-14)26-10-9-25-16/h3-8,11H,2,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLKPERVKBBOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethylglycinamide
Reactant of Route 2
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N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethylglycinamide
Reactant of Route 3
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N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethylglycinamide
Reactant of Route 4
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N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethylglycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethylglycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethylglycinamide

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